molecular formula C18H15F3N2O2 B15189858 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- CAS No. 335665-54-8

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-

Katalognummer: B15189858
CAS-Nummer: 335665-54-8
Molekulargewicht: 348.3 g/mol
InChI-Schlüssel: HVSHQYWUWWRBQI-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- is a complex organic compound that belongs to the class of pyridinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Various substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2(1H)-Pyridinone derivatives
  • Cyclopropyl-containing compounds
  • Trifluoromethyl-substituted compounds

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.

Eigenschaften

CAS-Nummer

335665-54-8

Molekularformel

C18H15F3N2O2

Molekulargewicht

348.3 g/mol

IUPAC-Name

3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-(pyridin-2-ylmethoxy)but-3-yn-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)17(9-8-13-6-7-13,15-5-3-11-23-16(15)24)25-12-14-4-1-2-10-22-14/h1-5,10-11,13H,6-7,12H2,(H,23,24)/t17-/m0/s1

InChI-Schlüssel

HVSHQYWUWWRBQI-KRWDZBQOSA-N

Isomerische SMILES

C1CC1C#C[C@](C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=CC=N3

Kanonische SMILES

C1CC1C#CC(C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.